

# Iguratimod safety profile compared to conventional DMARDs

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## Compound Focus: Iguratimod

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## Efficacy and Safety Profile of Iguratimod

Assessment Measure	Findings for Iguratimod (IGU)	Context & Comparative Data
ACR20 Response	71.9% (at 24 weeks) [1]	IGU monotherapy superior to MTX in some analyses (RR 1.15) [2]; IGU+MTX superior to MTX alone (RR 1.24) [2].
ACR50 Response	47.4% (at 24 weeks) [1]	Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.96) [2].
ACR70 Response	24.0% (at 24 weeks) [1]	Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.91) [2].
Disease Activity (DAS28)	Significant decrease from baseline [1] [4]	IGU monotherapy and IGU+MTX both effective at reducing DAS28 [2].
Overall Adverse Events (AEs)	51.7% experienced $\geq 1$ AE [1]	No significant difference in overall AEs vs. MTX (monotherapy or combination) [3] [2].

Assessment Measure	Findings for Iguratimod (IGU)	Context & Comparative Data
Serious Adverse Events (SAEs)	0.7% (IGU-associated) [1]	--
Common AEs	Infections, abdominal discomfort, gastric ulcer, fracture, increased ALT [1]	IGU+MTX has lower incidence of AEs than MTX+LEF [2].
Hepatic Safety	--	IGU+MTX combination showed lower risk of liver function test abnormalities vs. some other combinations [2].

## Key Experimental Protocols and Patient Selection

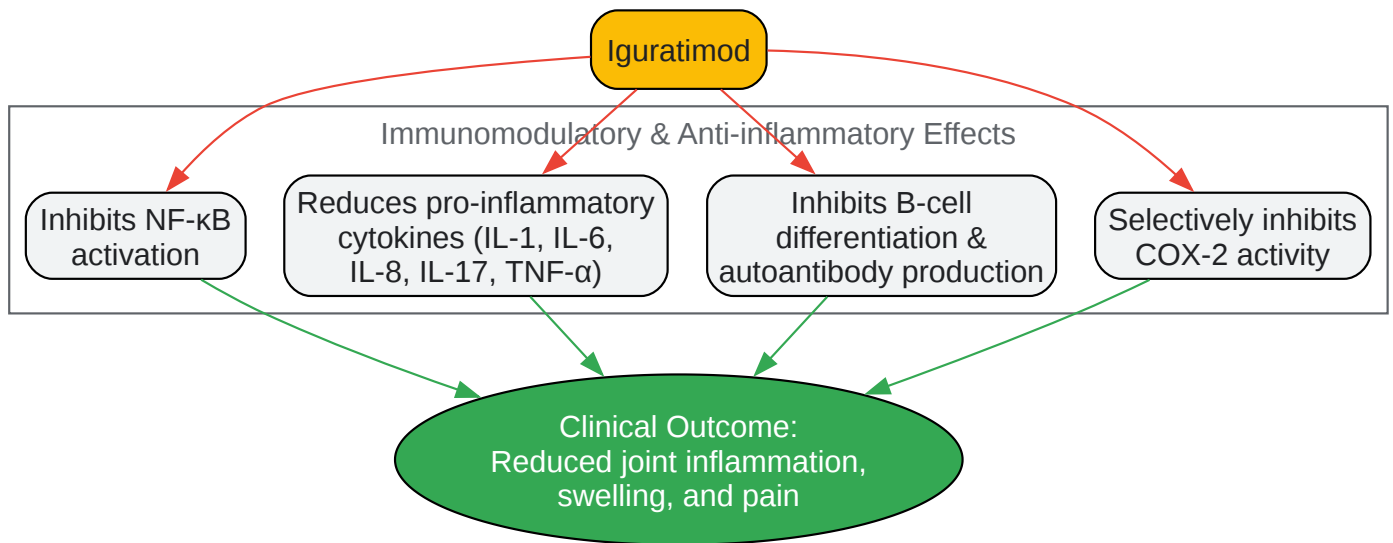
The data in the table above is derived from rigorous clinical trial designs. Here are the methodologies of the key studies cited.

- **Systematic Review & Meta-Analysis Protocol** [3] [4] [2]: These analyses pooled data from multiple smaller Randomized Controlled Trials (RCTs). The standard methodology involves:
  - **Search Strategy:** Systematically searching databases (e.g., Cochrane Library, PubMed, Embase, Chinese databases) for all RCTs on IGU for rheumatoid arthritis.
  - **Inclusion/Exclusion:** Selecting trials based on pre-defined criteria (e.g., patients with active RA, IGU as monotherapy or combination therapy, comparison with placebo or other DMARDs).
  - **Data Extraction & Analysis:** Two reviewers independently extract data on efficacy (ACR20, DAS28) and safety (adverse events). Data is then pooled and analyzed using statistical software (e.g., RevMan) to calculate risk ratios (RR) or mean differences (MD).
- **Nationwide Prospective Real-World Study** [1]: This study provides evidence of how IGU performs in routine clinical practice.
  - **Study Design:** Prospective, observational study.
  - **Participants:** 1759 active adult RA patients, including those with comorbidities, from 48 centers in China.
  - **Intervention:** IGU 25 mg twice daily for 24 weeks, administered as monotherapy or added to background therapy.

- **Outcomes:** Primary endpoints were ACR20 at 24 weeks and incidence of adverse events.

## Mechanisms of Action and Safety

**Iguratimod**'s distinct mechanism of action contributes to its efficacy and safety profile. The following diagram illustrates its key molecular pathways.



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This multi-targeted mechanism differs from conventional DMARDs. Unlike methotrexate, which is an antifolate, **iguratimod** does not involve folate metabolism. Its more targeted action on specific inflammatory pathways may explain its favorable liver safety profile compared to some other DMARDs [2].

## Key Takeaways for Clinical and Research Applications

- **Consider for Specific Profiles:** **Iguratimod** is a viable alternative, particularly for patients who do not tolerate methotrexate well, especially concerning hepatotoxicity [3] [2].
- **Effective in Combination:** The combination of **iguratimod** with methotrexate shows superior efficacy to methotrexate alone without a significant increase in overall adverse events, providing a robust treatment option [2].

- **Real-World Safety:** The large real-world study confirms that the safety profile observed in controlled trials holds in a broader, more heterogeneous patient population, including the elderly (though with monitoring for fractures and infections) [1].

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